3-amino-1H-indazole-7-carboxylic acid
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Overview
Description
3-amino-1H-indazole-7-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The presence of an amino group at the 3-position and a carboxylic acid group at the 7-position makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1H-indazole-7-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzonitrile with hydrazine, followed by cyclization and subsequent functional group modifications . Another approach involves the use of transition metal-catalyzed reactions, such as copper-catalyzed cyclization of o-haloaryl-N-tosylhydrazones .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
3-amino-1H-indazole-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
3-amino-1H-indazole-7-carboxylic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3-amino-1H-indazole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cell growth by causing a block in the G0–G1 phase of the cell cycle . The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indazole derivatives such as 1H-indazole-3-carboxylic acid and 2H-indazole-3-carboxylic acid . These compounds share the indazole core structure but differ in the position and type of functional groups attached.
Uniqueness
What sets 3-amino-1H-indazole-7-carboxylic acid apart is the specific positioning of the amino and carboxylic acid groups, which confer unique chemical reactivity and biological activity. This makes it particularly valuable in medicinal chemistry for the development of targeted therapies .
Properties
Molecular Formula |
C8H7N3O2 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
3-amino-1H-indazole-7-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2/c9-7-4-2-1-3-5(8(12)13)6(4)10-11-7/h1-3H,(H,12,13)(H3,9,10,11) |
InChI Key |
ZMGYWIGBOSVCKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)NN=C2N |
Origin of Product |
United States |
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